1-[(4-bromophenyl)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
1-[(4-bromophenyl)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine core substituted with a carboxamide group at position 3. The compound features two distinct substituents:
- A 4-bromophenylmethyl group at position 1 of the dihydropyridine ring.
- A 6-ethoxy-1,3-benzothiazol-2-yl group attached to the carboxamide nitrogen.
For example, compounds with similar dihydropyridine carboxamide scaffolds, such as BMS-777607 (a Met kinase inhibitor) and N-(4'-chlorobiphenyl-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide (a fungicide), highlight the pharmacological versatility of this chemical class .
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O3S/c1-2-29-16-9-10-18-19(12-16)30-22(24-18)25-20(27)17-4-3-11-26(21(17)28)13-14-5-7-15(23)8-6-14/h3-12H,2,13H2,1H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFIDYOQAPULDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CN(C3=O)CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-bromophenyl)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the benzothiazole core: This can be achieved by the condensation of 2-aminothiophenol with ethyl bromoacetate under basic conditions to form 6-ethoxy-1,3-benzothiazole.
Dihydropyridine ring formation: The dihydropyridine ring can be synthesized through a Hantzsch reaction, involving the condensation of ethyl acetoacetate, ammonium acetate, and an aldehyde.
Amidation: Finally, the carboxamide group is introduced by reacting the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-bromophenyl)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-[(4-bromophenyl)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, which can provide insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 1-[(4-bromophenyl)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit an enzyme by binding to its active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Activity
Benzothiazole vs. Ethoxy Groups :
- The 6-ethoxybenzothiazol-2-yl group in the target compound and G857-0753 may enhance kinase binding affinity, as seen in BMS-777607, which uses a simpler ethoxy group for Met kinase inhibition .
- Replacement of the benzothiazole with a methanesulfonylpyridine (as in the elastase inhibitor) shifts activity toward protease inhibition, indicating substituent-driven target specificity .
Aryl Group Modifications: The 4-bromophenylmethyl group in the target compound differs from G857-0753’s 3-nitrophenylmethyl group. Nitro groups often increase electrophilicity and reactivity, which could influence metabolic stability or potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
